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molecular formula C15H13NO3 B028406 (R)-Ketorolac CAS No. 66635-93-6

(R)-Ketorolac

Cat. No. B028406
M. Wt: 255.27 g/mol
InChI Key: OZWKMVRBQXNZKK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06323344B1

Procedure details

A mixture of 34.4 g (100 mmol) 5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, 25 g sodium hydroxide in 25 mL water, and 80 mL methanol was refluxed for 5 hours. The mixture was cooled to room temperature, stirred under nitrogen for sixteen hours, and then diluted with 80 mL of water. The mixture was extracted with toluene (2×50 mL), and the aqueous and organic phases were separated. The aqueous phase was acidified with 6 N hydrochloric acid (110 mL). The resulting precipitate was extracted several times with dichloromethane (1×150 mL), (1×75 mL), (1×50 mL). The combined extract was treated with FILTROL® (activated clay decolorizing agent) (4.5 g) for 30 minutes, filtered, and concentrated by atmospheric distillation. Hexane (190 mL) was added and the entire mixture allowed to cool to room temperature and then further cooled to 0° C. to −5° C. The product, 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (ketorolac) was collected by filtration, washed with 100 mL of hexane/dichloromethane (7:3 v/v), and dried at 60° C. to 70° C. under vacuum, to yield ketorolac (21.3 g, 83.4% yield), mp 152° C. to 162° C.
Name
5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
83.4%

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[N:10]2[C:14](=[CH:15][CH:16]=1)[CH:13]([C:17](N(C)C1C=CC=CC=1)=[O:18])[CH2:12][CH2:11]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:27].[Na+].CO>O>[CH:5]1[CH:6]=[CH:7][C:2]([C:1]([C:9]2[N:10]3[CH2:11][CH2:12][CH:13]([C:17]([OH:18])=[O:27])[C:14]3=[CH:15][CH:16]=2)=[O:8])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
Quantity
34.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1N2CCC(C2=CC1)C(=O)N(C1=CC=CC=C1)C
Name
Quantity
25 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under nitrogen for sixteen hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with toluene (2×50 mL)
CUSTOM
Type
CUSTOM
Details
the aqueous and organic phases were separated
EXTRACTION
Type
EXTRACTION
Details
The resulting precipitate was extracted several times with dichloromethane (1×150 mL), (1×75 mL), (1×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
ADDITION
Type
ADDITION
Details
was treated with FILTROL® (activated clay decolorizing agent) (4.5 g) for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by atmospheric distillation
ADDITION
Type
ADDITION
Details
Hexane (190 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
further cooled to 0° C. to −5° C
FILTRATION
Type
FILTRATION
Details
The product, 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (ketorolac) was collected by filtration
WASH
Type
WASH
Details
washed with 100 mL of hexane/dichloromethane (7:3 v/v)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. to 70° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=CC1)C(=O)C2=CC=C3N2CCC3C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g
YIELD: PERCENTYIELD 83.4%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06323344B1

Procedure details

A mixture of 34.4 g (100 mmol) 5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, 25 g sodium hydroxide in 25 mL water, and 80 mL methanol was refluxed for 5 hours. The mixture was cooled to room temperature, stirred under nitrogen for sixteen hours, and then diluted with 80 mL of water. The mixture was extracted with toluene (2×50 mL), and the aqueous and organic phases were separated. The aqueous phase was acidified with 6 N hydrochloric acid (110 mL). The resulting precipitate was extracted several times with dichloromethane (1×150 mL), (1×75 mL), (1×50 mL). The combined extract was treated with FILTROL® (activated clay decolorizing agent) (4.5 g) for 30 minutes, filtered, and concentrated by atmospheric distillation. Hexane (190 mL) was added and the entire mixture allowed to cool to room temperature and then further cooled to 0° C. to −5° C. The product, 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (ketorolac) was collected by filtration, washed with 100 mL of hexane/dichloromethane (7:3 v/v), and dried at 60° C. to 70° C. under vacuum, to yield ketorolac (21.3 g, 83.4% yield), mp 152° C. to 162° C.
Name
5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
83.4%

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[N:10]2[C:14](=[CH:15][CH:16]=1)[CH:13]([C:17](N(C)C1C=CC=CC=1)=[O:18])[CH2:12][CH2:11]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:27].[Na+].CO>O>[CH:5]1[CH:6]=[CH:7][C:2]([C:1]([C:9]2[N:10]3[CH2:11][CH2:12][CH:13]([C:17]([OH:18])=[O:27])[C:14]3=[CH:15][CH:16]=2)=[O:8])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
Quantity
34.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1N2CCC(C2=CC1)C(=O)N(C1=CC=CC=C1)C
Name
Quantity
25 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under nitrogen for sixteen hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with toluene (2×50 mL)
CUSTOM
Type
CUSTOM
Details
the aqueous and organic phases were separated
EXTRACTION
Type
EXTRACTION
Details
The resulting precipitate was extracted several times with dichloromethane (1×150 mL), (1×75 mL), (1×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
ADDITION
Type
ADDITION
Details
was treated with FILTROL® (activated clay decolorizing agent) (4.5 g) for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by atmospheric distillation
ADDITION
Type
ADDITION
Details
Hexane (190 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
further cooled to 0° C. to −5° C
FILTRATION
Type
FILTRATION
Details
The product, 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (ketorolac) was collected by filtration
WASH
Type
WASH
Details
washed with 100 mL of hexane/dichloromethane (7:3 v/v)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. to 70° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=CC1)C(=O)C2=CC=C3N2CCC3C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g
YIELD: PERCENTYIELD 83.4%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06323344B1

Procedure details

A mixture of 34.4 g (100 mmol) 5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, 25 g sodium hydroxide in 25 mL water, and 80 mL methanol was refluxed for 5 hours. The mixture was cooled to room temperature, stirred under nitrogen for sixteen hours, and then diluted with 80 mL of water. The mixture was extracted with toluene (2×50 mL), and the aqueous and organic phases were separated. The aqueous phase was acidified with 6 N hydrochloric acid (110 mL). The resulting precipitate was extracted several times with dichloromethane (1×150 mL), (1×75 mL), (1×50 mL). The combined extract was treated with FILTROL® (activated clay decolorizing agent) (4.5 g) for 30 minutes, filtered, and concentrated by atmospheric distillation. Hexane (190 mL) was added and the entire mixture allowed to cool to room temperature and then further cooled to 0° C. to −5° C. The product, 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (ketorolac) was collected by filtration, washed with 100 mL of hexane/dichloromethane (7:3 v/v), and dried at 60° C. to 70° C. under vacuum, to yield ketorolac (21.3 g, 83.4% yield), mp 152° C. to 162° C.
Name
5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
83.4%

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[N:10]2[C:14](=[CH:15][CH:16]=1)[CH:13]([C:17](N(C)C1C=CC=CC=1)=[O:18])[CH2:12][CH2:11]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:27].[Na+].CO>O>[CH:5]1[CH:6]=[CH:7][C:2]([C:1]([C:9]2[N:10]3[CH2:11][CH2:12][CH:13]([C:17]([OH:18])=[O:27])[C:14]3=[CH:15][CH:16]=2)=[O:8])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
Quantity
34.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1N2CCC(C2=CC1)C(=O)N(C1=CC=CC=C1)C
Name
Quantity
25 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under nitrogen for sixteen hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with toluene (2×50 mL)
CUSTOM
Type
CUSTOM
Details
the aqueous and organic phases were separated
EXTRACTION
Type
EXTRACTION
Details
The resulting precipitate was extracted several times with dichloromethane (1×150 mL), (1×75 mL), (1×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
ADDITION
Type
ADDITION
Details
was treated with FILTROL® (activated clay decolorizing agent) (4.5 g) for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by atmospheric distillation
ADDITION
Type
ADDITION
Details
Hexane (190 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
further cooled to 0° C. to −5° C
FILTRATION
Type
FILTRATION
Details
The product, 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (ketorolac) was collected by filtration
WASH
Type
WASH
Details
washed with 100 mL of hexane/dichloromethane (7:3 v/v)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. to 70° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=CC1)C(=O)C2=CC=C3N2CCC3C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g
YIELD: PERCENTYIELD 83.4%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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